molecular formula C10H9N3O5 B14499938 2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- CAS No. 62879-66-7

2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)-

Cat. No.: B14499938
CAS No.: 62879-66-7
M. Wt: 251.20 g/mol
InChI Key: ZIECMQKYPVHYPR-UHFFFAOYSA-N
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Description

2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- is a complex organic compound with a unique structure that includes both amide and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a phenolic compound followed by amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenolic compounds.

Scientific Research Applications

2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxyphenyl)-: Lacks the nitro group, which may result in different chemical and biological properties.

    2-Propenamide, N-(aminocarbonyl)-3-(2-nitrophenyl)-:

Uniqueness

2-Propenamide, N-(aminocarbonyl)-3-(2-hydroxy-3-nitrophenyl)- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62879-66-7

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

N-carbamoyl-3-(2-hydroxy-3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H9N3O5/c11-10(16)12-8(14)5-4-6-2-1-3-7(9(6)15)13(17)18/h1-5,15H,(H3,11,12,14,16)

InChI Key

ZIECMQKYPVHYPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=CC(=O)NC(=O)N

Origin of Product

United States

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